molecular formula C13H13N3OS B2684058 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one CAS No. 287918-23-4

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2684058
CAS No.: 287918-23-4
M. Wt: 259.33
InChI Key: VXXLYUMTNRZSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is a synthetic hybrid compound designed for pharmaceutical research, integrating a privileged indole scaffold with a bioactive 2-sulfanylideneimidazolidin-4-one (rhodanine) core. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and antitumor agents. The indole moiety is a prevalent structure in many natural products and bioactive molecules, known to play a critical role in bacterial stress adaptation and communication . Concurrently, the 2-sulfanylideneimidazolidin-4-one (rhodanine) ring is a well-established heterocycle in drug discovery. Recent scientific literature highlights derivatives of this core as promising scaffolds for the development of next-generation antitubercular agents, demonstrating potent activity against Mycobacterium tuberculosis by targeting essential enzymes like InhA and MmpL3 . Furthermore, molecular hybrids combining imidazole derivatives with other heterocycles have shown enhanced potential to overcome multi-drug resistant bacterial pathogens, such as the ESKAPE pathogens, by employing dual-targeting strategies . The specific substitution pattern of this compound suggests potential for inhibiting bacterial biofilm formation—a key factor in antibiotic tolerance—and for interacting with bacterial alarmone synthetases, which are pivotal in the persistence of infections . Please note that this product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLYUMTNRZSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of tryptamine with a suitable thiocarbonyl compound under specific conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The indole moiety allows for electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents/Modifications Biological Activity (Reported) Reference
Target Compound : 3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one Imidazolidin-4-one 2-sulfanylidene, 3-(2-(indol-3-yl)ethyl) Not reported -
Compound 4 : 2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)imidazolidin-4-one Imidazolidin-4-one 2-methyl, 3-phenylamino, no sulfur Antimicrobial, antioxidant
1-methyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one Imidazolidin-4-one 1-methyl, 3-propenyl, 2-sulfanylidene Not reported
Compound 10 : 3-Acetylindole thiosemicarbazone Thiosemicarbazone 3-acetylindole, thiosemicarbazide linkage Not reported
Compound 8 : 3-(1-(1H-Indol-3-yl)ethylidene)hydrazonoindolin-2-one Indolin-2-one Hydrazone, indole-ethylidene Antioxidant activity

Key Comparative Insights

Core Heterocycle and Reactivity: The target compound’s imidazolidinone core is shared with Compound 4 , but the addition of a sulfanylidene group (C=S) distinguishes it. In contrast, Compound 10 replaces the imidazolidinone with a thiosemicarbazone scaffold, which exhibits distinct metal-chelating properties .

Substituent Effects: The 2-(indol-3-yl)ethyl group in the target compound provides steric bulk and aromaticity, similar to substituents in Compound 8 . However, the absence of a methyl group (cf. Compound 4) may reduce steric hindrance, favoring target binding.

Biological Activity Trends: Imidazolidinone derivatives like Compound 4 demonstrate antimicrobial and antioxidant activity, likely due to the phenylamino group’s electron-donating effects . The target compound’s sulfanylidene group may amplify these effects via enhanced electrophilicity. Compound 8’s hydrazone-indole hybrid structure shows antioxidant activity, suggesting that indole derivatives with conjugated systems are promising for free-radical scavenging .

Pharmacological Potential and Limitations

  • While the target compound’s structure aligns with bioactive indole derivatives (e.g., serotonin analogs), its specific pharmacological profile remains unexplored.
  • Compound 4’s antimicrobial activity (MIC values: 12.5–25 µg/mL against S. aureus and E. coli) suggests that the imidazolidinone scaffold is a viable starting point for optimization. The sulfanylidene group in the target compound could improve membrane permeability or target affinity.

Biological Activity

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is an organic compound that integrates both indole and imidazolidinone structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant findings from various studies, including case studies, data tables, and detailed research insights.

Chemical Structure and Properties

The IUPAC name for this compound is 3-ethyl-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one. It features a complex structure that contributes to its biological activity. The presence of the indole moiety is significant as indoles are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit considerable antimicrobial properties. A study highlighted the effectiveness of certain analogues against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some derivatives, indicating potent activity against this resistant strain .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity
Compound 26MRSA≤ 0.25Non-toxic
Compound 32MRSA≤ 0.25Non-toxic
Compound 57Cryptococcus neoformans≤ 0.25Non-toxic
Compound 111Cryptococcus neoformans≤ 0.25Non-toxic

These findings underscore the potential of these compounds as selective antifungal agents without significant cytotoxic effects on human cells .

Anticancer Activity

The anticancer properties of this compound have also been investigated. The mechanism involves the inhibition of cell proliferation through interactions with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, the compound may disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound binds to enzymes and receptors that play crucial roles in cellular signaling.
  • Pathways Involved : It may inhibit kinase activity and disrupt microtubule dynamics, which are essential for mitosis .

Case Studies

A notable case study involved the evaluation of several analogues derived from this compound in a series of biological assays. The study found that modifications to the indole ring significantly affected the antimicrobial efficacy against MRSA and other pathogens. Specifically, halogen substitutions on the indole ring enhanced activity, while certain structural configurations led to non-cytotoxic profiles .

Q & A

Q. How can advanced crystallographic data reconcile discrepancies in proposed tautomeric forms based on NMR analysis?

  • Tautomer resolution:
  • Single-crystal X-ray diffraction: Confirm the dominant tautomer (e.g., thione vs. enethiol) via bond-length analysis (C=S vs. S-H) .
  • Dynamic NMR: Detect tautomeric interconversion rates in solution (e.g., coalescence temperature studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.